![molecular formula C20H29N3O3 B6749267 1-Cyclohexyl-3-[1-(2-methoxybenzoyl)piperidin-4-yl]urea](/img/structure/B6749267.png)
1-Cyclohexyl-3-[1-(2-methoxybenzoyl)piperidin-4-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-3-[1-(2-methoxybenzoyl)piperidin-4-yl]urea is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclohexyl group, a methoxybenzoyl group, and a piperidinyl group, all connected through a urea linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-[1-(2-methoxybenzoyl)piperidin-4-yl]urea typically involves the following steps:
Formation of the piperidinyl intermediate: The starting material, 4-piperidone, is reacted with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form 1-(2-methoxybenzoyl)piperidin-4-one.
Reduction: The ketone group in 1-(2-methoxybenzoyl)piperidin-4-one is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Urea formation: The alcohol is then reacted with cyclohexyl isocyanate to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-Cyclohexyl-3-[1-(2-methoxybenzoyl)piperidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea linkage can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of 1-Cyclohexyl-3-[1-(2-hydroxybenzoyl)piperidin-4-yl]urea.
Reduction: Formation of 1-Cyclohexyl-3-[1-(2-methoxybenzyl)piperidin-4-yl]amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Cyclohexyl-3-[1-(2-methoxybenzoyl)piperidin-4-yl]urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: It can be used as a building block for the synthesis of novel polymers and materials with specific properties.
Biological Research: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It can be used in the development of new chemical processes and products.
作用機序
The mechanism of action of 1-Cyclohexyl-3-[1-(2-methoxybenzoyl)piperidin-4-yl]urea involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 1-Cyclohexyl-3-[1-(2-hydroxybenzoyl)piperidin-4-yl]urea
- 1-Cyclohexyl-3-[1-(2-methoxybenzyl)piperidin-4-yl]amine
- 1-Cyclohexyl-3-[1-(2-chlorobenzoyl)piperidin-4-yl]urea
Uniqueness
1-Cyclohexyl-3-[1-(2-methoxybenzoyl)piperidin-4-yl]urea is unique due to the presence of the methoxybenzoyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications.
特性
IUPAC Name |
1-cyclohexyl-3-[1-(2-methoxybenzoyl)piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-26-18-10-6-5-9-17(18)19(24)23-13-11-16(12-14-23)22-20(25)21-15-7-3-2-4-8-15/h5-6,9-10,15-16H,2-4,7-8,11-14H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSLJHDMECBJHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
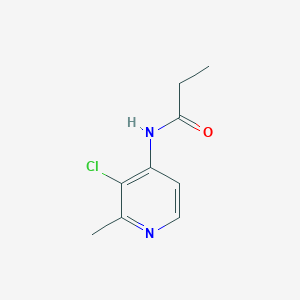
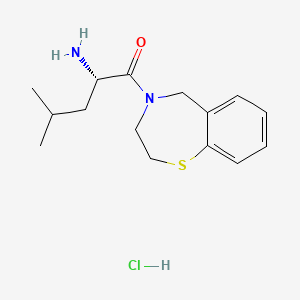
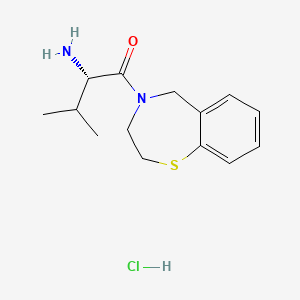
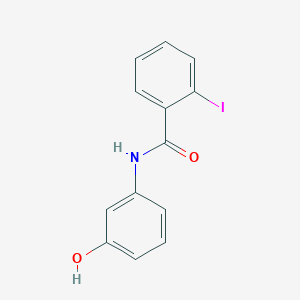
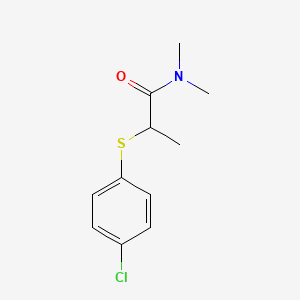
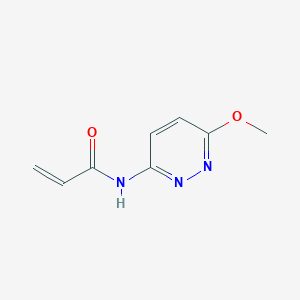
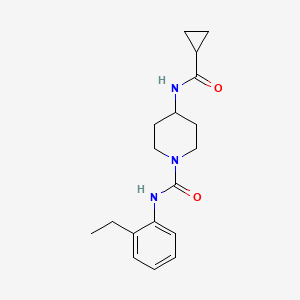
![3,4-dimethoxy-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]benzamide](/img/structure/B6749243.png)
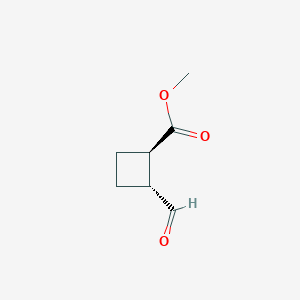
![1-(3,4-Dimethoxyphenyl)-3-[1-(furan-2-carbonyl)piperidin-4-yl]urea](/img/structure/B6749257.png)
![1-[2-(Cyclohexen-1-yl)ethyl]-3-[1-(4-methylbenzoyl)piperidin-4-yl]urea](/img/structure/B6749265.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-(1,3-thiazol-2-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B6749268.png)
![[2-(3-Fluorophenyl)pyrrolidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B6749283.png)
![1-(3-Oxopiperazin-1-yl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione](/img/structure/B6749290.png)
